1-((2-((4-Methoxy-2-methylphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride
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Overview
Description
This compound belongs to the class of organic compounds known as aryl-phenylketones . It can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a related compound was reported with the following NMR data: 1 H-NMR δ: 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH 2), 3.18 (s, 1H, Ar–NH) .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of a related compound was solved in a space group Pca2 1 and P2 1 .Chemical Reactions Analysis
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, a related compound had the following NMR data: 1 H NMR (500 MHz, CDCl 3) δ 2.59 (s, 3H, Thiazole−C H 3), 5.57 (s, 2H, Ar−C H 2 −N), 7.09 (t, J= 8.6 Hz, 2H, Ar−H), 7.32 (dd, J= 8.7, 5.2 Hz, 2H, Ar−H), 7.43 (d, J= 8.0 Hz, 2H), 7.59 (s, 1H, Triazole−H), 7.93 (d, J= 8.0 Hz, 2H, Ar−H) .Scientific Research Applications
Synthesis and Biological Activity
Research has explored the synthesis and biological activity of compounds containing thiazolidinedione and pyrrolidine-2,4-dione moieties. These compounds have been evaluated for their effects on triglyceride accumulation in vitro and for hypoglycemic and hypolipidemic activities in vivo, indicating their potential in diabetes and lipid metabolism studies (Kim et al., 2004). Another study focused on the reaction of 2-thiazolin-4-ones with electrophiles under microwave irradiation, highlighting novel synthetic routes that could be relevant for the modification or synthesis of related compounds (Al-Zaydi, 2010).
Antimicrobial and Antifungal Activities
Novel strobilurin derivatives containing the pyrrolidine-2,4-dione moiety have been synthesized, with some showing visible fungicidal activity against various pathogens. This suggests potential applications in developing new antimicrobial and antifungal agents (Guihua et al., 2014).
Chemical Synthesis and Mechanistic Insights
Studies on the acylation of pyrrolidine-2,4-diones and the synthesis of 3-acyltetramic acids provide insights into chemical reactivity and potential applications in designing novel compounds with tailored properties (Jones et al., 1990). Similarly, research on the synthesis and base-catalyzed ring transformation of certain β-lactams and thiazolones contributes to our understanding of chemical transformations that could be applied to modify or create compounds with desired biological activities (Sápi et al., 1997).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets through various orientations of the thiazole ring, namely nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to induce biological effects through various targets . The exact pathways would depend on the specific targets that this compound interacts with.
Pharmacokinetics
The physico-chemical properties of thiazole derivatives, such as water solubility, can influence their bioavailability .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific effects would depend on the specific targets that this compound interacts with.
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially influence the action of thiazole derivatives .
Safety and Hazards
Future Directions
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Properties
IUPAC Name |
1-[[2-(4-methoxy-2-methylanilino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S.ClH/c1-10-7-12(22-2)3-4-13(10)18-16-17-11(9-23-16)8-19-14(20)5-6-15(19)21;/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEBXFHUIAOPNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC2=NC(=CS2)CN3C(=O)CCC3=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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